An In-Depth Technical Guide to 6-Methyl-1H-indazole-7-carboxylic acid: A Core Moiety in Modern Drug Discovery
An In-Depth Technical Guide to 6-Methyl-1H-indazole-7-carboxylic acid: A Core Moiety in Modern Drug Discovery
This guide provides a comprehensive technical overview of 6-Methyl-1H-indazole-7-carboxylic acid, a heterocyclic compound of significant interest in contemporary medicinal chemistry. We will delve into its core chemical identity, physicochemical properties, a validated synthetic pathway with detailed protocols, and its pivotal role as a structural scaffold in the development of targeted therapeutics, most notably as an intermediate for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Core Chemical Identity
6-Methyl-1H-indazole-7-carboxylic acid is a derivative of indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. The strategic placement of the methyl and carboxylic acid groups at the 6- and 7-positions, respectively, creates a unique electronic and steric profile, making it a valuable building block for designing molecules with high target specificity.
Caption: Chemical Structure of 6-Methyl-1H-indazole-7-carboxylic acid.
Below is a summary of its key identifiers.
| Identifier | Value | Source |
| IUPAC Name | 6-Methyl-1H-indazole-7-carboxylic acid | [1] |
| CAS Number | 1638768-94-1 | [2][3] |
| Molecular Formula | C₉H₈N₂O₂ | [2][3] |
| Molecular Weight | 176.17 g/mol | [2][3] |
Physicochemical Properties
The physicochemical properties of this molecule are critical for its handling, reaction optimization, and role in drug design. While extensive experimental data for this specific derivative is not publicly compiled, the properties can be reliably inferred from its parent compound, 1H-indazole-7-carboxylic acid, and related analogues.[4][5][6]
| Property | Description | Source |
| Appearance | Expected to be a white to pale yellow or brown crystalline powder/solid. | [4][6] |
| Solubility | Likely shows slight solubility in polar organic solvents such as DMSO and Methanol. Poor solubility in water is expected. | [4] |
| Purity | Commercially available with purity specifications typically ≥97%. | [2] |
| Storage | Recommended to be stored at 0-8 °C to ensure long-term stability. | [6] |
| pKa | The carboxylic acid proton is predicted to have a pKa around 3.7, making it a moderately acidic compound. | [4] |
Synthesis and Experimental Protocol
The synthesis of 6-Methyl-1H-indazole-7-carboxylic acid can be efficiently achieved through a two-step process involving the formation of the indazole ring system followed by hydrolysis of an ester precursor. This approach ensures high regioselectivity and good overall yield. A common and effective strategy is the cyclization of a substituted 2-aminobenzoate derivative.[4]
Synthetic Workflow Diagram
Caption: Synthetic route for 6-Methyl-1H-indazole-7-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 6-methyl-1H-indazole-7-carboxylate
This step involves an intramolecular diazotization and cyclization of the corresponding aniline derivative. The use of isoamyl nitrite in the presence of an acetate source provides a mild and effective method for generating the diazonium species in situ, which then cyclizes to form the indazole ring.[4]
-
Reaction Setup: To a solution of methyl 2-amino-3,6-dimethylbenzoate (1.0 eq) in a suitable aprotic solvent like toluene, add potassium acetate (KOAc, 0.5 eq).
-
Acylation: Heat the mixture to reflux and add acetic anhydride (3.0 eq). Continue refluxing for 10-15 minutes. This step serves to protect the amine and facilitate the subsequent reaction.
-
Diazotization & Cyclization: Add isoamyl nitrite (1.6 eq) dropwise to the refluxing mixture over 30 minutes. The reaction is highly exothermic and requires careful control of the addition rate.
-
Reaction Monitoring: Maintain the reflux overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude solid is the desired methyl ester, which can be purified by column chromatography on silica gel or carried forward to the next step.
Step 2: Hydrolysis to 6-Methyl-1H-indazole-7-carboxylic acid
The final step is a standard saponification (ester hydrolysis) using a strong base.[4]
-
Reaction Setup: Dissolve the crude methyl 6-methyl-1H-indazole-7-carboxylate from the previous step in a mixture of methanol or tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of lithium hydroxide (LiOH) or potassium hydroxide (KOH) (e.g., 5-6 eq) to the solution. Heat the mixture to reflux and stir for 18-48 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting ester by TLC.
-
Workup and Isolation: After cooling, remove the organic solvent via rotary evaporation. Dilute the remaining aqueous solution with water and filter if necessary.
-
Acidification: Carefully acidify the aqueous phase to a pH of approximately 4-5 using dilute hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum to yield pure 6-Methyl-1H-indazole-7-carboxylic acid.
Application in Drug Discovery: A Scaffold for PARP Inhibitors
The indazole-7-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the synthesis of highly potent and selective enzyme inhibitors.[6][7] Its most prominent application is in the development of PARP inhibitors for oncology.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a crucial enzyme in the cellular DNA damage response. It detects single-strand breaks (SSBs) in DNA and facilitates their repair through the base excision repair (BER) pathway.[8][9]
In cancer therapy, PARP inhibitors exploit a concept known as synthetic lethality .[9] Many hereditary cancers, such as certain types of breast and ovarian cancer, harbor mutations in the BRCA1 or BRCA2 genes. These genes are essential for repairing double-strand breaks (DSBs) via the homologous recombination (HR) pathway. While these cells can survive by relying on other repair mechanisms like BER, inhibiting PARP creates a scenario where two major DNA repair pathways are compromised.
When a PARP inhibitor is administered, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more lethal DSBs. In a healthy cell, these DSBs would be repaired by the functional HR pathway. However, in a BRCA-deficient cancer cell, the HR pathway is non-functional. The cell is unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[8][9] This selective killing of cancer cells while sparing healthy cells is the hallmark of an effective targeted therapy.
The compound 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827, Niraparib) is a potent oral PARP inhibitor that showcases the clinical success of the indazole scaffold.[10][11] 6-Methyl-1H-indazole-7-carboxylic acid serves as a key precursor for creating the amide functionality seen in these types of inhibitors.
Synthetic Lethality Workflow Diagram
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
6-Methyl-1H-indazole-7-carboxylic acid represents more than just a chemical entity; it is an enabling tool for the advancement of precision medicine. Its well-defined structure, accessible synthesis, and proven utility as a pharmacophore for high-value targets like PARP underscore its importance to researchers, scientists, and drug development professionals. As the quest for novel, targeted therapies continues, the strategic application of such core building blocks will remain fundamental to discovering the next generation of life-saving medicines.
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